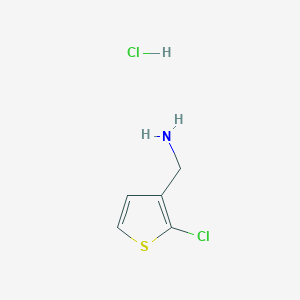

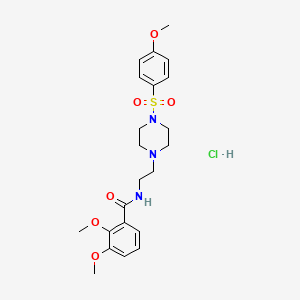

![molecular formula C13H17N3O3S B2546363 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 68292-01-3](/img/structure/B2546363.png)

3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a novel chemical entity that has been synthesized and characterized for its potential therapeutic applications. It belongs to a class of compounds that have been explored for their antimycobacterial activity, particularly against the Mycobacterium tuberculosis (MTB) H37Rv strain. The compound has been found to exhibit a range of Minimum inhibitory concentrations (MICs), indicating its potential as an antimycobacterial agent .

Synthesis Analysis

The synthesis of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives, including the compound , involves a series of chemical reactions characterized using spectroscopic techniques. The process includes the formation of the benzo[d]isoxazole ring and the subsequent introduction of the sulfonyl piperazine moiety. The synthesis has been optimized to yield compounds with varying substituents, which have been evaluated for their biological activity .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction (XRD) and computational methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT). These analyses provide insights into the conformational stability and the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the molecule's reactivity .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives, which are structurally related to the compound of interest, has been studied under various conditions. For instance, sulfamethoxazole, a known sulfonamide, undergoes photochemical decomposition in acidic aqueous solutions to yield multiple photoproducts. This suggests that the compound may also exhibit photolability, which could be relevant for its stability and storage conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are closely related to its molecular structure and the presence of functional groups. The vibrational spectra and the molecular geometry obtained from theoretical calculations can be compared with experimental data to confirm the structure of the compound. The presence of the sulfonyl group and the piperazine ring influences the compound's solubility, stability, and reactivity, which are critical for its potential use as a drug molecule .

Antimycobacterial Activity and Toxicity Studies

The antimycobacterial activity of the compound has been assessed through in vitro studies, which have shown varying degrees of efficacy against MTB. The compound 6b, which is closely related to the compound of interest, exhibited very good activity with an MIC of 3.125 µg/mL. Additionally, toxicity studies against mouse macrophage cell lines have been conducted to analyze the selectivity profile of the newly synthesized compounds. The selectivity index of the most active compound was found to be greater than 130, indicating its suitability for further drug development .

Anticonvulsant Activities

Related compounds, such as 3-substituted 1,2-benzisoxazole derivatives, have been synthesized and evaluated for their anticonvulsant activities. These studies provide a precedent for the potential neurological applications of the compound . The structure-activity relationship observed in these studies can guide the optimization of the compound for enhanced therapeutic efficacy .

Scientific Research Applications

Synthetic Utility in Cocrystallization : Research into the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid highlights the utility of similar structures in forming hydrogen-bonding supramolecular architectures. These findings contribute to the understanding of crystal engineering and host-guest chemistry, which are crucial for designing new materials and drugs (Wang et al., 2011).

Photochemical Properties : The photochemical decomposition of sulfamethoxazole, a compound with a similar isoxazole ring, has been studied to understand its photolability and the formation of photoproducts. These insights are relevant for assessing the environmental fate of such compounds and designing molecules with desirable photochemical properties (Zhou & Moore, 1994).

Transformation Under Denitrifying Conditions : The microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification has been investigated. Understanding these transformation pathways is essential for environmental sciences, particularly in water treatment and pollution control (Nödler et al., 2012).

Role in Sulfonamide Synthesis : Studies on the synthesis of o-sulfamidotriazobenzenes and related compounds demonstrate the applicability of structures like 3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole in generating a variety of sulfonamide-based molecules. These compounds have significant potential in medicinal chemistry and drug development (Katritzky et al., 2007).

Antimicrobial and Antitubercular Agents : The synthesis and pharmacological evaluation of novel sulfonyl derivatives, including structures similar to this compound, have shown potent antimicrobial and antitubercular activities. This research underscores the importance of such compounds in developing new therapeutic agents (Kumar, Prasad, & Chandrashekar, 2013).

Future Directions

Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Therefore, “3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)sulfonylmethyl]-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-15-6-8-16(9-7-15)20(17,18)10-12-11-4-2-3-5-13(11)19-14-12/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVKBBWEQVZYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

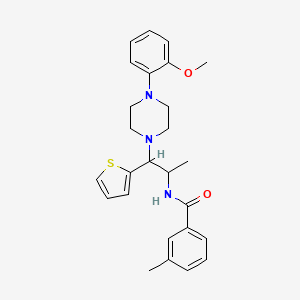

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)

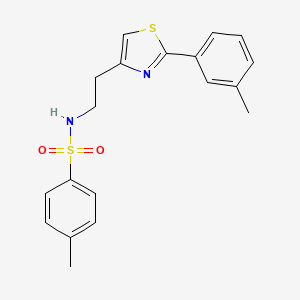

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

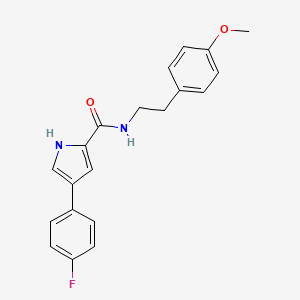

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)

![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)